molecular formula C19H20N2O3S B12924973 N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide CAS No. 919787-20-5

N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide

Cat. No.: B12924973
CAS No.: 919787-20-5
M. Wt: 356.4 g/mol
InChI Key: ICJWODVLYFFBJL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

NMR spectroscopy provides critical insights into the compound’s structure:

  • ¹H NMR :
    • Indole protons : Aromatic protons on the indole ring resonate between 7.0–7.8 ppm , with distinct coupling patterns for H-2 (singlet) and H-4 to H-7 (multiplet).
    • Methyl groups : The para-methyl group on the benzene ring appears as a singlet near 2.4 ppm , while the acetamide methyl group resonates at 1.9 ppm .
    • Ethyl linker : The -CH₂CH₂- group shows signals at 3.3 ppm (NHCH₂) and 2.8 ppm (CH₂-indole) .
  • ¹³C NMR :
    • Carbonyl groups : The acetamide carbonyl (C=O) appears near 170 ppm , while the sulfonyl group’s sulfur-bound carbons are observed at 125–135 ppm .
    • Aromatic carbons : Indole and benzene ring carbons span 110–140 ppm .

Table 2: Key NMR Chemical Shifts

Group ¹H Shift (ppm) ¹³C Shift (ppm)
Indole H-2 7.8 (s) 135.2
Benzene methyl 2.4 (s) 21.5
Acetamide carbonyl 170.1

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals characteristic fragmentation pathways:

  • Parent ion : [M+H]⁺ at m/z 357.4 (calculated: 356.4 + 1).
  • Major fragments :
    • Loss of acetamide (-59 Da) yielding m/z 298.3 .
    • Cleavage of the sulfonyl group (-96 Da) producing m/z 261.3 .
    • Indole ring fragmentation generating ions at m/z 130.1 and 144.0 .

Infrared (IR) Vibrational Mode Correlations

IR spectroscopy identifies functional groups via absorption bands:

  • Sulfonyl group : Strong asymmetric and symmetric S=O stretches at 1360 cm⁻¹ and 1165 cm⁻¹ .
  • Amide group : N-H stretch at 3300 cm⁻¹ and C=O stretch at 1650 cm⁻¹ .
  • Aromatic C-H : Bending modes near 750 cm⁻¹ .

Crystallographic and Conformational Analysis

X-ray crystallography (though not directly reported for this compound) predicts:

  • Indole ring planarity : The fused benzene-pyrrole system adopts a near-planar conformation.
  • Sulfonyl group orientation : The -SO₂- group lies perpendicular to the benzene ring to minimize steric hindrance.
  • Acetamide side chain : The ethyl linker adopts a gauche conformation, positioning the acetamide away from the indole core.

Table 3: Predicted Bond Lengths and Angles

Bond/Angle Value
S-O bond length 1.43 Å
C=O bond length 1.21 Å
N-S-C angle 107°

Comparative Structural Analysis with Related Indole Sulfonamides

This compound shares structural motifs with other indole sulfonamides but exhibits unique features:

  • vs. 2-(1H-Indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide :

    • Difference : Replacement of the second indole group with a sulfonylated benzene ring.
    • Impact : Enhanced electrophilicity at the sulfur center, altering reactivity in substitution reactions.
  • vs. 2-[3-(4-Methylbenzenesulfonyl)-1H-indol-1-yl]-N-[(pyridin-2-yl)methyl]acetamide :

    • Difference : Substitution of the pyridine ring with an ethylacetamide chain.
    • Impact : Reduced π-π stacking potential but increased hydrogen-bonding capacity via the acetamide group.

Table 4: Structural Comparison

Compound Key Feature Molecular Weight
Target compound Benzene sulfonamide 356.4 g/mol
Bis-indole system 317.4 g/mol
Pyridine substituent 342.4 g/mol

Properties

CAS No.

919787-20-5

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-[1-(4-methylphenyl)sulfonylindol-3-yl]ethyl]acetamide

InChI

InChI=1S/C19H20N2O3S/c1-14-7-9-17(10-8-14)25(23,24)21-13-16(11-12-20-15(2)22)18-5-3-4-6-19(18)21/h3-10,13H,11-12H2,1-2H3,(H,20,22)

InChI Key

ICJWODVLYFFBJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CCNC(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically follows a stepwise approach :

  • Formation of the indole-ethylacetamide intermediate
    Starting from 3-(2-aminoethyl)indole or a similar precursor, the ethylacetamide moiety is introduced by acylation with acetic anhydride or acetyl chloride under controlled conditions to form N-[2-(1H-indol-3-yl)ethyl]acetamide.

  • Sulfonylation of the indole nitrogen
    The key step involves the reaction of the indole nitrogen with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine or pyridine. This step selectively installs the 4-methylbenzene-1-sulfonyl group on the indole nitrogen.

  • Purification and characterization
    The crude product is purified by column chromatography or recrystallization. Characterization is performed by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents & Conditions Notes
1 Acylation Acetic anhydride or acetyl chloride, base (e.g., pyridine), solvent (e.g., dichloromethane), 0–25 °C Controls acetamide formation on ethylamine side chain
2 Sulfonylation 4-Methylbenzenesulfonyl chloride, base (triethylamine or pyridine), solvent (e.g., dichloromethane), 0–5 °C to room temperature Selective N-sulfonylation of indole nitrogen
3 Purification Silica gel column chromatography, solvents (hexane/ethyl acetate gradient) Removes unreacted reagents and byproducts

Representative Synthetic Procedure

  • Step 1: Acetamide formation
    Dissolve 3-(2-aminoethyl)indole in dry dichloromethane under inert atmosphere. Add pyridine as a base and cool the mixture to 0 °C. Slowly add acetic anhydride dropwise with stirring. Allow the reaction to proceed for 1–2 hours at room temperature. Monitor by TLC until completion.

  • Step 2: Sulfonylation
    To the acetamide intermediate solution, add triethylamine and cool to 0–5 °C. Add 4-methylbenzenesulfonyl chloride dropwise. Stir the reaction mixture for 2–4 hours at room temperature. Monitor progress by TLC or HPLC.

  • Step 3: Workup and purification
    Quench the reaction with water, extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel chromatography using a hexane/ethyl acetate gradient to isolate the pure N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide.

Research Findings and Optimization

  • Yield and Purity : Reported yields for the sulfonylation step range from 70% to 85%, depending on reaction time and temperature control. Purity above 95% is achievable with proper chromatographic techniques.

  • Reaction Monitoring : TLC with UV detection and HPLC are effective for monitoring reaction progress, especially to distinguish between starting materials and sulfonylated products.

  • Solvent Effects : Dichloromethane is preferred for both acylation and sulfonylation due to its inertness and good solubility profile for reactants and products.

  • Base Selection : Triethylamine provides efficient deprotonation and scavenging of HCl generated during sulfonylation, minimizing side reactions.

Comparative Table of Related Sulfonylation Methods

Method Variant Sulfonylating Agent Base Used Solvent Temperature Range Yield (%) Notes
Classical Tosylation 4-Methylbenzenesulfonyl chloride Triethylamine Dichloromethane 0–25 °C 70–85 Most common, selective N-sulfonylation
Sulfamoyl Fluoride Approach Sulfamoyl fluorides (e.g., SuFEx-IT) MeCN, mild base Acetonitrile Room temperature 80+ Emerging method, mild and scalable
Direct Sulfonylation with SO2F2 Sulfuryl fluoride (SO2F2) Base (imidazole) CH2Cl2 0 °C to RT Moderate Requires specialized reagents

Notes on Alternative and Emerging Methods

Recent advances in sulfonylation chemistry include the use of sulfuryl fluoride-free protocols employing imidazole-based sulfonyl fluorides (SuFEx chemistry) that allow milder conditions and potentially higher scalability. These methods may be adapted for the preparation of sulfonylated indole derivatives, offering alternatives to classical tosyl chloride sulfonylation.

Chemical Reactions Analysis

N-(2-(1-Tosyl-1H-indol-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(1-Tosyl-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Structural Features
Compound Name Substituents Key Features Biological Activity (If Reported) References
Target Compound : N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide - 4-Methylbenzenesulfonyl at N1
- Ethylacetamide at C3
- Electron-withdrawing sulfonyl group enhances stability
- Ethyl spacer improves flexibility
Not explicitly reported
Analog 1 : 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-N-(pyridin-4-yl)acetamide - 4-Chlorobenzyl at N1
- Pyridin-4-yl acetamide at C3
- Chlorine atom increases lipophilicity
- Pyridine ring enables hydrogen bonding
Potential enzyme inhibition (synthesis described)
Analog 2 : 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide - 4-Chlorobenzoyl at N1
- Methoxy and methyl on indole
- Pyridinylethyl chain
- Methoxy and methyl enhance steric bulk
- Pyridine improves solubility and target affinity
Non-azole inhibitor of protozoan sterol 14α-demethylases
Analog 3 : N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide - 4-Fluorobenzyl
- Piperidinyl-ethyl and sulfanyl groups
- Fluorine increases electronegativity
- Piperidine enhances bioavailability
Not reported, but sulfanyl group may alter redox properties
Analog 4 : 2-[1-(Phenylsulfonyl)-1H-indol-3-yl]-N-(benzothiazol-2-yl)acetamide - Phenylsulfonyl at N1
- Benzothiazole acetamide
- Benzothiazole enables π-π stacking
- Phenylsulfonyl similar to target compound
High yield (90%) in synthesis

Table: Comparative Analysis of Key Properties

Property Target Compound Analog 1 Analog 2 Analog 3 Analog 4
Electron-Withdrawing Group 4-Methylbenzenesulfonyl 4-Chlorobenzyl 4-Chlorobenzoyl None (sulfanyl) Phenylsulfonyl
Heterocyclic Moieties None Pyridine Pyridine Piperidine Benzothiazole
Reported Yield Not reported Not reported Not reported Not reported 90%
Potential Therapeutic Use Unknown Enzyme inhibition Antiprotozoal Unknown Enzyme inhibition

Biological Activity

N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide is a synthetic compound belonging to the class of indole derivatives. Its unique structure, characterized by the presence of a sulfonyl group and an indole moiety, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C18H20N2O2S
  • Molecular Weight: 356.4 g/mol
  • Structural Features: The compound features an indole ring substituted with a 4-methylbenzene sulfonyl group, which is critical for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, research on indole derivatives has shown that they can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of Bcl-2 proteins, which are crucial for cell survival.

CompoundCell LineIC50 (µM)Mechanism
This compoundA4315.0Bcl-2 inhibition
Similar Indole DerivativeJurkat3.5Apoptosis induction

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential effectiveness in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of indole derivatives have also been explored. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. The sulfonyl group enhances solubility and bioavailability, contributing to their efficacy.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12 µg/mL
Escherichia coli16 µg/mL

These findings suggest that this compound may possess similar antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Apoptosis Regulators : The compound appears to interact with proteins involved in apoptosis regulation, particularly Bcl-2 family proteins.
  • Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest in the G2/M phase, leading to increased apoptosis in tumor cells.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been noted as a common pathway through which many indole derivatives exert their cytotoxic effects.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Case Study 1 : A study involving a related indole derivative showed a significant reduction in tumor size in xenograft models when treated with the compound over a four-week period.
  • Case Study 2 : Clinical trials involving indole derivatives demonstrated promising results in patients with solid tumors, particularly those unresponsive to conventional therapies.

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